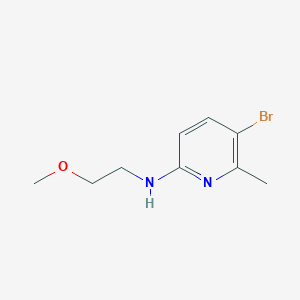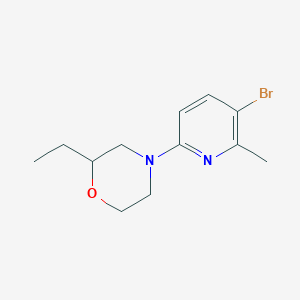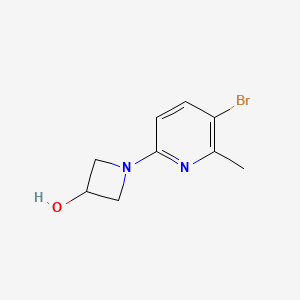![molecular formula C12H19BrN2O B6631379 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol, also known as BmPAM-1, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it an attractive candidate for various experimental purposes. In
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves its interaction with GPCRs. Specifically, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol binds to the orthosteric site of the receptor, which is the same site where the endogenous ligand binds. This binding leads to a conformational change in the receptor, which activates downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
Biochemical and Physiological Effects
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to have various biochemical and physiological effects, depending on the specific GPCR it activates. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate, bronchodilation, and glucose metabolism. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in cAMP levels and downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has also been shown to activate the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in intracellular calcium levels and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol in lab experiments is its selectivity for certain types of GPCRs. This selectivity allows researchers to study specific receptors without interfering with other signaling pathways. Another advantage of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its stability in various solvents, which makes it easy to use in experiments. However, there are also some limitations to using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One limitation is its relatively low potency compared to other GPCR ligands. This means that higher concentrations of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may be required to achieve the desired effects. Another limitation is the lack of information on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes.
Direcciones Futuras
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate and bronchodilation. This suggests that 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may have potential as a treatment for cardiovascular and respiratory diseases. Another direction is to explore its potential as a tool for studying GPCR signaling in vivo. Currently, most studies on GPCR signaling are done in vitro, but there is a need for more in vivo studies to better understand the physiological and pathophysiological roles of GPCRs. Finally, there is a need for more research on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes. Understanding the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol will be important for assessing its safety and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves a multi-step process that starts with the reaction of 5-bromo-6-methylpyridin-2-amine with 4-methylpent-1-ene-3-ol in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The final compound is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the most significant applications of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone signaling, and immune response. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
Propiedades
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-8(2)6-10(7-16)15-12-5-4-11(13)9(3)14-12/h4-5,8,10,16H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDSQYBUOHUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(CC(C)C)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)






![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

